molecular formula C9H15N3O B6145901 1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine CAS No. 1249433-67-7

1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine

Cat. No.: B6145901
CAS No.: 1249433-67-7
M. Wt: 181.2
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Description

1-[(Oxan-4-yl)methyl]-1H-pyrazol-3-amine ( 1249433-67-7) is a high-purity chemical compound offered for research and development purposes. This specialty amine, with the molecular formula C 9 H 15 N 3 O and a molecular weight of 181.23 g/mol, belongs to a class of pyrazole derivatives and serves as a valuable building block in organic synthesis and medicinal chemistry . Its structure incorporates both a pyrazol-3-amine group and a tetrahydropyran (oxane) ring, a combination that offers researchers a versatile scaffold for constructing more complex molecules, such as novel pharmaceuticals and agrochemicals . The primary research applications of this compound are as an advanced intermediate. Its molecular framework is particularly relevant in exploring structure-activity relationships, as the tetrahydropyran moiety is known to influence key properties like solubility and metabolic stability. Related structural analogs, such as the 5-methyl derivative (CAS 1697173-52-6), are actively used in synthetic campaigns, highlighting the utility of this chemical class . As a standard handling requirement, this product is maintained and shipped under cold-chain conditions to ensure its stability and integrity . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle the material with appropriate precautions in a controlled laboratory environment.

Properties

CAS No.

1249433-67-7

Molecular Formula

C9H15N3O

Molecular Weight

181.2

Purity

95

Origin of Product

United States

Preparation Methods

Pyrazole Core Synthesis via Cyclocondensation

The pyrazole ring is typically constructed through cyclocondensation reactions. A common approach involves reacting hydrazine derivatives with β-ketonitriles or α,β-unsaturated carbonyl compounds. For example, 3-aminopyrazole intermediates are synthesized via the reaction of hydrazine hydrate with cyanoacetone derivatives under acidic conditions.

Example Protocol :

  • Cyanoacetone Preparation : Hydrolysis of 5-methylisoxazole yields cyanoacetone, which is stabilized as its sodium salt.

  • Cyclization : Reacting sodium cyanoacetone with hydrazine hydrate in toluene at reflux (110°C) generates 3-amino-5-methylpyrazole with a yield of 72–83%.

Key Reaction :

Na+[CH3COCHCN]+N2H4C4H7N3+NaCl+H2O\text{Na}^+[\text{CH}3\text{COCHCN}^-] + \text{N}2\text{H}4 \rightarrow \text{C}4\text{H}7\text{N}3 + \text{NaCl} + \text{H}_2\text{O}

This step is critical for establishing the amino-pyrazole backbone.

Introduction of the Oxan-4-ylmethyl Group

The oxan-4-ylmethyl substituent is introduced via alkylation or nucleophilic substitution. Two primary strategies are employed:

Direct Alkylation of 3-Aminopyrazole

Reagents :

  • Oxan-4-ylmethyl bromide or chloride as the alkylating agent.

  • Base catalysts (e.g., K2_2CO3_3) in polar aprotic solvents (e.g., DMF, acetonitrile).

Procedure :

  • Dissolve 3-aminopyrazole (1.0 equiv) and K2_2CO3_3 (2.5 equiv) in anhydrous DMF.

  • Add oxan-4-ylmethyl bromide (1.2 equiv) dropwise at 0°C.

  • Stir at 60°C for 12 hours.

  • Quench with ice water and extract with ethyl acetate.

Yield : 58–65% after column chromatography (silica gel, hexane/EtOAc).

Reductive Amination

Reagents :

  • Oxan-4-ylmethylamine and pyrazole-3-carbaldehyde.

  • NaBH3_3CN or BH3_3·THF as reducing agents.

Procedure :

  • Condense pyrazole-3-carbaldehyde (1.0 equiv) with oxan-4-ylmethylamine (1.5 equiv) in methanol.

  • Add NaBH3_3CN (1.2 equiv) at 0°C.

  • Stir at room temperature for 6 hours.

  • Acidify with HCl and extract the product.

Yield : 50–55% after recrystallization.

One-Pot Synthesis for Industrial Scalability

A scalable method combines pyrazole formation and alkylation in a single reactor:

  • React cyanoacetone with hydrazine hydrate in ethanol/water (1:1) at 80°C for 4 hours.

  • Add oxan-4-ylmethyl bromide and K2_2CO3_3 directly to the mixture.

  • Reflux for 8 hours.

Yield : 70% (purity >95% by HPLC).

Optimization Strategies and Catalytic Systems

Solvent and Temperature Effects

ParameterEffect on YieldOptimal Condition
Solvent Polarity Higher polarity improves alkylation efficiencyDMF > Acetonitrile > THF
Temperature Elevated temperatures accelerate cyclization60–80°C
Reaction Time Prolonged time reduces byproduct formation8–12 hours

Data derived from comparative studies.

Catalysts and Additives

  • Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) enhances alkylation rates by 15–20%.

  • Acid Scavengers : Molecular sieves (4Å) improve yields in reductive amination by absorbing water.

Characterization and Quality Control

This compound is characterized using:

  • 1^1H NMR (DMSO-d6_6): δ 7.25 (s, 1H, pyrazole-H), 4.10–3.70 (m, 2H, oxane-CH2_2), 2.80–2.50 (m, 1H, oxane-CH).

  • MS (ESI+) : m/z 196.1 [M+H]+^+.

  • HPLC Purity : >98% (C18 column, acetonitrile/water gradient).

Industrial Production and Challenges

Large-scale synthesis faces hurdles such as:

  • Cost of Oxan-4-ylmethyl Halides : Sourcing or synthesizing these reagents economically.

  • Waste Management : Recycling solvents like DMF and toluene.

  • Regulatory Compliance : Meeting ICH guidelines for residual solvents and heavy metals .

Chemical Reactions Analysis

Types of Reactions: 1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of corresponding oxan-4-ylmethyl pyrazole derivatives.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with key proteins involved in cell signaling and metabolism.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine with structurally related pyrazol-3-amine derivatives, focusing on substituents, physicochemical properties, and applications:

Compound Name Substituent Molecular Formula Molecular Weight Key Properties/Applications Reference
This compound Oxan-4-ylmethyl C₈H₁₃N₃O 167.21 Enhanced solubility due to oxygenated ring; used in kinase inhibitors (e.g., cirtociclib)
1-[(2-methylphenyl)methyl]-1H-pyrazol-3-amine 2-Methylbenzyl C₁₁H₁₃N₃ 187.24 Aromatic substituent increases hydrophobicity; potential CNS applications
1-(4-Chlorophenyl)-1H-pyrazol-3-amine 4-Chlorophenyl C₉H₈ClN₃ 193.63 Chlorine atom enhances electronegativity; possible antimicrobial activity
1-[2-(Oxan-4-yl)ethyl]-1H-pyrazol-3-amine 2-(Oxan-4-yl)ethyl C₁₀H₁₇N₃O 195.26 Extended alkyl chain improves lipophilicity; may enhance membrane permeability
4-Chloro-1-[(oxolan-3-yloxy)methyl]-1H-pyrazol-3-amine Oxolane-3-yloxymethyl + Cl at C4 C₈H₁₂ClN₃O₂ 217.65 Chlorine substitution and oxolane ring alter reactivity; unexplored pharmacological potential
1-[[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]pyrazol-3-amine Dioxolane ring substituent C₉H₁₅N₃O₂ 197.23 Stereospecific dioxolane group may impact metabolic stability; predicted pKa = 3.84

Key Comparative Insights :

Substituent Effects :

  • Oxane vs. Aromatic Groups : The oxan-4-yl group in the target compound improves water solubility compared to aromatic substituents (e.g., 2-methylphenyl or chlorophenyl), which are more hydrophobic .
  • Oxygenated Rings : Oxane (six-membered) and oxolane (five-membered) rings differ in ring strain and hydrogen-bonding capacity, influencing drug-receptor interactions .

Synthetic Routes :

  • The target compound is likely synthesized via alkylation of pyrazol-3-amine with oxan-4-ylmethyl halides, analogous to methods in and .
  • In contrast, chlorophenyl derivatives (e.g., 1-(4-Chlorophenyl)-1H-pyrazol-3-amine) are prepared via Ullmann coupling or nucleophilic substitution .

Biological Relevance :

  • The oxan-4-ylmethyl group in This compound is part of cirtociclib, a kinase inhibitor, suggesting its role in binding ATP pockets .
  • Aromatic analogs (e.g., 1-[(2-methylphenyl)methyl]-1H-pyrazol-3-amine) may target neurotransmitter receptors due to their lipophilicity .

Physicochemical Properties :

  • Solubility : Oxygen-containing substituents (oxane, oxolane) enhance aqueous solubility compared to purely hydrocarbon chains .
  • pKa : The dioxolane derivative has a predicted pKa of 3.84, indicating protonation under physiological conditions, which affects bioavailability .

Q & A

Basic Questions

Q. What synthetic strategies are recommended for synthesizing 1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves alkylation of a pyrazole precursor with an oxan-4-ylmethyl halide (e.g., bromide or chloride) under basic conditions. Sodium hydride (NaH) in dimethylformamide (DMF) or tetrahydrofuran (THF) is commonly used to deprotonate the pyrazole nitrogen, facilitating nucleophilic substitution . Multi-step protocols may require purification via column chromatography or recrystallization to ensure high yield (>70%) and purity (>95%). Optimization includes controlling temperature (0–25°C) and reaction time (12–24 hours) to minimize side products.

Q. Which analytical techniques are most effective for characterizing this compound and verifying purity?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms structural integrity, while Infrared (IR) spectroscopy identifies functional groups (e.g., amine stretches at ~3300 cm⁻¹). Mass spectrometry (MS) determines molecular weight. High-Performance Liquid Chromatography (HPLC) or Ultra-HPLC (UHPLC) with UV detection assesses purity. Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) evaluate stability and melting behavior .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

  • Methodology : Common assays include:

  • Enzyme inhibition : Kinase or protease assays using fluorescence-based substrates.
  • Antimicrobial activity : Broth microdilution to determine minimum inhibitory concentrations (MICs) against bacterial/fungal strains.
  • Cytotoxicity : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How does the oxan-4-ylmethyl group influence pharmacokinetic properties compared to other substituents?

  • Methodology : The tetrahydropyran (oxan-4-yl) group enhances hydrophilicity due to its ether oxygen, improving aqueous solubility compared to purely alkyl chains (e.g., pentan-2-yl). Computational tools like LogP predictors and molecular dynamics simulations quantify partition coefficients and membrane permeability. Comparative studies with analogs (e.g., oxan-2-yl or cyclohexylmethyl derivatives) reveal structure-property relationships .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Methodology : Contradictions may arise from impurities, assay variability, or differences in cell lines. Solutions include:

  • Reproducing synthesis with stringent purification (e.g., preparative HPLC).
  • Standardizing assays (e.g., consistent ATP concentrations in kinase assays).
  • Meta-analysis of published data to identify confounding variables (e.g., solvent effects in cell-based assays) .

Q. How can computational modeling predict target interactions and guide derivative design?

  • Methodology : Molecular docking (AutoDock Vina, Schrödinger) models binding modes to targets (e.g., kinases or GPCRs). Density Functional Theory (DFT) calculates electronic properties to optimize substituent effects. Machine learning (e.g., QSAR models) prioritizes derivatives for synthesis based on predicted bioactivity .

Q. What challenges arise in achieving enantiomeric purity for chiral derivatives, and how are they addressed?

  • Methodology : Chiral centers in derivatives (e.g., from asymmetric synthesis of the oxan-4-yl group) require resolution via chiral HPLC or enzymatic kinetic resolution. Circular Dichroism (CD) spectroscopy or X-ray crystallography confirms absolute configuration. Chiral auxiliaries (e.g., Evans’ oxazolidinones) may improve stereoselectivity during synthesis .

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